5alpha-Androst-15-ene-3,17-dione

Description

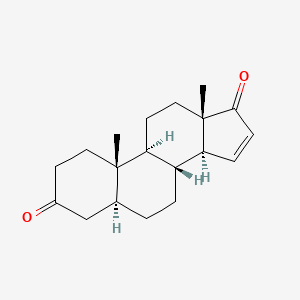

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMIMUFFHDLVHF-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Research Grade 5α Androst 15 Ene 3,17 Dione and Analogues

Chemical Synthesis Pathways to 5α-Androst-15-ene-3,17-dione

A notable and efficient chemical synthesis of 5α-androst-1-ene-3,17-dione has been developed, starting from the readily available 17β-acetoxy-5α-androstan-3-one (stanolone acetate) nih.gov. This multi-step synthesis is designed to be high-yielding and produces the final compound with high purity.

The synthesis commences with the bromination of stanolone acetate. This reaction, carried out in the presence of hydrogen chloride in acetic acid, yields 17β-acetoxy-2-bromo-5α-androstan-3-one nih.gov. The subsequent step involves a dehydrobromination reaction. This is achieved using lithium carbonate as a base with the addition of lithium bromide, which facilitates the elimination of hydrogen bromide and the formation of a double bond, resulting in 17β-acetoxy-5α-androst-1-en-3-one in nearly quantitative yield and with a purity of 97% nih.gov.

Table 1: Key Steps in the Chemical Synthesis of 5α-Androst-1-ene-3,17-dione

| Step | Starting Material | Reagents | Product | Yield/Purity |

|---|---|---|---|---|

| 1 | 17β-Acetoxy-5α-androstan-3-one | Bromine, Hydrogen chloride, Acetic acid | 17β-Acetoxy-2-bromo-5α-androstan-3-one | Not specified |

| 2 | 17β-Acetoxy-2-bromo-5α-androstan-3-one | Lithium carbonate, Lithium bromide | 17β-Acetoxy-5α-androst-1-en-3-one | Almost quantitative yield, 97% purity |

| 3 | 17β-Acetoxy-5α-androst-1-en-3-one | Sodium hydroxide | 17β-Hydroxy-5α-androst-1-en-3-one | Not specified |

Chemoenzymatic Approaches for Stereoselective Synthesis of Androstene Diones

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the stereoselective synthesis of androstene diones. Enzymes, with their high specificity, can introduce functional groups or perform transformations with a high degree of regio- and stereoselectivity, which can be challenging to achieve through purely chemical methods.

A significant chemoenzymatic approach for the synthesis of 5α-androstene-3,17-dione involves the use of engineered microorganisms. In one study, a biotechnological production method was developed to produce 5α-androstene-3,17-dione from phytosterols (B1254722). This was achieved by co-expressing a 5α-reductase from Treponema denticola and a glucose-6-phosphate dehydrogenase (G6PDH) in an engineered strain of Mycobacterium neoaurum rsc.org. The 5α-reductase is responsible for converting the 3-oxo-4-ene structure of an intermediate into the desired 5α-reduced product. The G6PDH is co-expressed to supply the necessary cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), for the 5α-reductase reaction. This engineered strain was able to efficiently transform phytosterols into 5α-androstene-3,17-dione in a single step, with a conversion rate that increased from 67.9% to 86.4% in a cofactor recycling system rsc.org.

Another key enzymatic reaction that can be employed in the synthesis of androstene diones is Δ1-dehydrogenation. This reaction, catalyzed by 3-ketosteroid-Δ1-dehydrogenases (KstDs), introduces a double bond between the C1 and C2 positions of the steroid A-ring. This is a crucial step in the synthesis of many bioactive steroids. Researchers have developed biocatalytic systems for the Δ1-dehydrogenation of 3-ketosteroids. For example, a dual-enzyme coupling system in Escherichia coli has been used for the high-efficiency production of androsta-1,4-diene-3,17-dione (B159171) (ADD) from androst-4-ene-3,17-dione (AD). This system utilizes a KstD enzyme and a catalase to overcome the inhibitory effect of hydrogen peroxide, a byproduct of the dehydrogenation reaction researchgate.net. While this example produces a diene, the principle of using KstDs can be applied to the synthesis of 5α-androst-1-ene-3,17-dione from a suitable 5α-androstan-3,17-dione precursor.

Preparation of Deuterated and Radiolabeled 5α-Androst-15-ene-3,17-dione for Tracer Studies

Deuterated and radiolabeled analogues of 5α-androst-15-ene-3,17-dione are invaluable tools for tracer studies in metabolism, pharmacokinetics, and receptor binding assays. The introduction of isotopes such as deuterium (B1214612) (²H or D) or tritium (B154650) (³H or T) allows for the tracking and quantification of the compound in biological systems.

Several methods have been developed for the synthesis of deuterated steroids. A unified total synthesis route has been described for the preparation of 18- and 19-trideuterated testosterone (B1683101), androstenedione (B190577), and progesterone (B1679170) wustl.eduumich.edu. This method utilizes deuterated methyl iodide (CD₃I) to introduce the deuterium labels at specific positions on the steroid backbone wustl.eduumich.edu. For example, the synthesis of 18-trideuterated steroids starts with the reaction of CD₃I with 1,3-cyclopentanedione, which is then converted to a deuterated Hajos-Parrish ketone, a key intermediate in steroid synthesis wustl.eduumich.edu. This approach can be adapted to synthesize 5α-androst-15-ene-3,17-dione with deuterium labels at the C18 or C19 methyl groups.

Another strategy for deuterium labeling involves the stereospecific reduction of a suitable precursor with a deuterated reducing agent. For instance, 4-deuterated testosterone and androst-4-ene-3,17-dione have been synthesized via the stereospecific reduction of a 4-keto intermediate with lithium aluminum deuteride (B1239839) jst.go.jp. The synthesis of 2α- and 2β-deuterio-testosterones and -androst-4-ene-3,17-diones has also been achieved from a common intermediate, 5α-androst-2-ene-5α,17β-diol, using labeled diborane (B8814927) rsc.org. These methods demonstrate the feasibility of introducing deuterium at specific positions of the A-ring, which could be applied to the synthesis of deuterated 5α-androst-15-ene-3,17-dione.

Radiolabeling with tritium is another important technique. The metabolism of radiolabeled androstenedione has been studied using [1,2,6,7-³H]-androstenedione researchgate.net. The synthesis of such tritiated compounds often involves catalytic tritium exchange or the reduction of an unsaturated precursor with tritium gas. For example, the synthesis of tritiated pregnenolone (B344588) has been used to study the biosynthesis of androstenedione and testosterone in adrenal tissues nih.gov.

Table 2: Methods for Isotopic Labeling of Androstenedione and Related Steroids

| Isotope | Labeling Method | Precursor/Reagent | Labeled Positions | Reference |

|---|---|---|---|---|

| Deuterium | Total Synthesis | CD₃I, 1,3-cyclopentanedione | C18, C19 | wustl.eduumich.edu |

| Deuterium | Stereospecific Reduction | Lithium aluminum deuteride | C4 | jst.go.jp |

| Deuterium | Hydroboration | Labeled diborane | C2 | rsc.org |

| Tritium | Not specified | Tritiated pregnenolone | Multiple | nih.gov |

Derivatization Strategies for Structural Modification and Library Generation

Derivatization of the 5α-androst-15-ene-3,17-dione scaffold is a key strategy for generating analogues with modified biological activities and for creating chemical libraries for high-throughput screening. Modifications can be introduced at various positions of the steroid nucleus, particularly on the A- and D-rings.

The ketone groups at the C3 and C17 positions are common sites for derivatization. For example, the reaction of 4-androstenedione with hydroxylamine (B1172632) has been used to form oxime derivatives, which can improve the ionization efficiency and sensitivity in mass spectrometry analysis researchgate.net. Other derivatization reagents that target ketone groups include 2-hydrazinopyridine, which has been used for the multiplexed analysis of steroid hormones nih.gov. Picolinic acid has also been employed to derivatize hydroxyl groups on steroids, enhancing their detection in LC-MS/MS analysis nih.gov.

Modifications of the A-ring of androstane (B1237026) derivatives have been explored to develop inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) nih.gov. These modifications can include the introduction of various substituents or the alteration of the ring structure itself. For example, the synthesis of C2- and C4-substituted androstenedione analogues has been investigated to probe the active site of aromatase.

The D-ring of the steroid is another important site for modification. The synthesis of D-ring fused steroidal N(2)-substituted-1,2,3-triazoles has been reported, and these compounds have been evaluated for their biological activities, including their binding affinities for various steroid receptors nih.gov. The synthesis of D-ring-fused pyrrolidines of dehydroepiandrosterone (B1670201) has also been achieved, combining the steroid scaffold with a 2-arylethyl amine moiety researchgate.net. These strategies for D-ring modification can be applied to 5α-androst-15-ene-3,17-dione to generate novel analogues.

The generation of steroid dimers is another derivatization strategy. For instance, androstenedione has been derivatized to form thioether and trithiolane dimers nih.gov. These dimers can exhibit unique biological properties compared to their monomeric counterparts.

Table 3: Examples of Derivatization Strategies for Androstenedione and Related Steroids

| Modification Site | Derivatization Reaction/Strategy | Reagent/Method | Purpose | Reference |

|---|---|---|---|---|

| C3, C17 (Ketones) | Oxime formation | Hydroxylamine | Improved MS detection | researchgate.net |

| C3, C17 (Ketones) | Hydrazone formation | 2-Hydrazinopyridine | Multiplexed analysis | nih.gov |

| A-ring | Backbone modification | Chemical synthesis | SAR studies | nih.gov |

| D-ring | Fused heterocycle synthesis | Click chemistry | Novel analogues | nih.gov |

| D-ring | Fused pyrrolidine (B122466) synthesis | Cycloaddition reactions | Novel analogues | researchgate.net |

Elucidation of Biosynthetic Pathways and Precursors for 5α Androst 15 Ene 3,17 Dione

Proposed Steroidogenic Routes to Androstene Diones in Biological Systems

The general biosynthesis of androstenediones, which are precursors to many androgens and estrogens, follows well-established steroidogenic pathways in vertebrates. nih.govoncohemakey.com These pathways originate from cholesterol and proceed through a series of enzymatic modifications in steroidogenic tissues such as the adrenal glands and gonads. mdpi.comnih.gov

Two primary routes are recognized for the formation of the androstenedione (B190577) backbone: the Δ5 and Δ4 pathways.

The Δ5 Pathway: This pathway is considered the major route to C19 steroids in humans. nih.govebi.ac.uk It begins with pregnenolone (B344588), which is converted from cholesterol. Pregnenolone undergoes 17α-hydroxylation by the enzyme CYP17A1 to form 17α-hydroxypregnenolone. Subsequently, the C17-20 lyase activity of CYP17A1 cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA). DHEA is then converted to androstenediol (B1197431) by 17β-hydroxysteroid dehydrogenase (17β-HSD) or to androst-4-ene-3,17-dione by 3β-hydroxysteroid dehydrogenase (3β-HSD).

The Δ4 Pathway: In this pathway, pregnenolone is first converted to progesterone (B1679170) by 3β-HSD. Progesterone is then hydroxylated at the C17 position by CYP17A1 to yield 17α-hydroxyprogesterone. The C17-20 lyase activity of CYP17A1 can then convert 17α-hydroxyprogesterone to androst-4-ene-3,17-dione. This pathway is generally considered less significant for androgen production in humans compared to the Δ5 pathway. nih.gov

More recently, a "backdoor" pathway for androgen synthesis has been identified, which bypasses the traditional precursors DHEA and androstenedione for the synthesis of dihydrotestosterone (B1667394) (DHT). dtu.dk This highlights the complexity and potential for alternative routes in steroidogenesis.

Identification of Potential Endogenous Precursors of 5α-Androst-15-ene-3,17-dione

The immediate precursor to 5α-androst-15-ene-3,17-dione is likely a C19 steroid that undergoes desaturation at the C15 position. Given the structure of the target compound, the most probable direct precursors would be:

5α-Androstane-3,17-dione: This steroid already possesses the required 5α-configuration and the dione (B5365651) functional groups at C3 and C17. wikipedia.orgebi.ac.uk The introduction of a double bond at C15-C16 would yield the final product. 5α-androstane-3,17-dione is formed from androst-4-ene-3,17-dione by the action of the enzyme 5α-reductase. wikipedia.orgebi.ac.uk

Androst-4-ene-3,17-dione: This is a key intermediate in the biosynthesis of androgens and estrogens. wikipedia.org It could potentially be converted to 5α-androst-15-ene-3,17-dione through a two-step process involving 5α-reduction followed by C15-desaturation, or potentially a direct conversion if an enzyme with dual activity exists.

The following table summarizes the key potential precursors and their relationship to the biosynthetic pathway.

| Precursor Compound | Formula | Key Role in Steroidogenesis |

| Cholesterol | C₂₇H₄₆O | The foundational molecule for all steroid hormone synthesis. mdpi.com |

| Pregnenolone | C₂₁H₃₂O₂ | A key intermediate derived from cholesterol, marking the start of the main steroidogenic pathways. nih.gov |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | A major C19 steroid produced in the adrenal glands, serving as a precursor to androgens and estrogens. wikipedia.org |

| Androst-4-ene-3,17-dione | C₁₉H₂₆O₂ | A central intermediate in the synthesis of testosterone (B1683101) and estrone. wikipedia.org |

| 5α-Androstane-3,17-dione | C₁₉H₂₈O₂ | A metabolite of androst-4-ene-3,17-dione, possessing the 5α-configuration. wikipedia.orgebi.ac.uk |

Enzymatic Activities Involved in the Formation of Androst-15-ene Structures

The formation of the C15-C16 double bond is the most unique and least understood aspect of 5α-androst-15-ene-3,17-dione biosynthesis. While a specific enzyme for this reaction in mammals has not been definitively identified, several lines of evidence from various biological systems suggest potential enzymatic activities:

Steroid C15-Desaturase Activity: The existence of enzymes capable of introducing a double bond at the C15 position has been reported. For instance, a desaturase in the plant Arabidopsis thaliana is known to introduce a double bond at C15 of a triterpene scaffold. beilstein-journals.org Although in a different biological kingdom and on a different substrate, this demonstrates the feasibility of such a reaction.

Cytochrome P450-mediated Hydroxylation followed by Dehydration: A plausible mechanism for the formation of the C15-ene moiety is a two-step process. First, a cytochrome P450 (CYP) enzyme could hydroxylate the steroid backbone at the C15 position. Indeed, certain bacterial CYP enzymes have been shown to hydroxylate steroids, including androstenedione, at the 15β-position. nih.gov A subsequent dehydration reaction, potentially catalyzed by the same or a different enzyme, would then introduce the double bond. Some CYP enzymes are known to catalyze desaturation reactions through a mechanism that deviates slightly from simple hydroxylation. beilstein-journals.org

The formation of the 5α-androstane backbone is a well-characterized reaction catalyzed by 5α-reductase . This enzyme reduces the double bond between C4 and C5 of a Δ4-steroid precursor like androst-4-ene-3,17-dione. wikipedia.org

The following table outlines the key enzymatic activities likely involved in the biosynthesis of 5α-androst-15-ene-3,17-dione.

| Enzyme/Enzyme Class | Reaction Type | Substrate(s) | Product(s) |

| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Side-chain cleavage | Cholesterol | Pregnenolone |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Dehydrogenation/Isomerization | Pregnenolone, DHEA | Progesterone, Androst-4-ene-3,17-dione |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Hydroxylation, Lyase activity | Pregnenolone, Progesterone | 17α-hydroxypregnenolone, DHEA, 17α-hydroxyprogesterone, Androst-4-ene-3,17-dione |

| 5α-reductase | Reduction | Androst-4-ene-3,17-dione | 5α-Androstane-3,17-dione |

| Putative Steroid C15-Desaturase/CYP Enzyme | Desaturation or Hydroxylation/Dehydration | 5α-Androstane-3,17-dione | 5α-Androst-15-ene-3,17-dione |

Comparative Analysis of C19 Steroid Biosynthesis in Non-Human Organisms

The biosynthesis of C19 steroids varies across different species, and examining these differences can provide insights into the potential for the formation of unique structures like 5α-androst-15-ene-3,17-dione.

A notable example is the boar (Sus scrofa), which produces a significant amount of C19-Δ16-steroids, such as androstenone (5α-androst-16-en-3-one). nih.govnih.gov The synthesis of these pheromonal steroids involves a specific branch of the steroidogenic pathway that is highly active in the boar testis. mdpi.com The enzymes responsible for the formation of the C16-C17 double bond are part of the CYP family. The existence of this pathway in pigs demonstrates that certain mammalian species have evolved specific enzymatic machinery to introduce double bonds into the D-ring of the steroid nucleus. While this involves the C16 position, it lends credence to the possibility of a similar enzymatic system for the C15 position in other organisms, or perhaps as a minor pathway in some tissues.

Invertebrates also exhibit diversity in steroid metabolism. For instance, in the freshwater ramshorn snail (Marisa cornuarietis), androstenedione is metabolized differently in males and females, with males producing more testosterone and 5α-dihydrotestosterone, and females producing more 5α-dihydroandrostenedione. nih.gov

Furthermore, microorganisms, particularly bacteria of the genera Mycobacterium and Rhodococcus, are known to possess a wide array of steroid-metabolizing enzymes, including various hydroxylases. dtu.dkd-nb.info As mentioned, some bacterial CYPs can hydroxylate steroids at the C15 position. nih.gov These microbial systems are often studied for their potential in the industrial production of steroid intermediates. mdpi.com

The study of these diverse steroidogenic pathways in different organisms is crucial for uncovering novel enzymes and pathways that may be involved in the biosynthesis of less common steroids like 5α-androst-15-ene-3,17-dione.

Enzymatic Biotransformation and Metabolism of 5α Androst 15 Ene 3,17 Dione in Vitro Studies

Phase I Metabolic Transformations of 5α-Androst-15-ene-3,17-dione

Phase I metabolism of steroids generally introduces or exposes functional groups, which increases their polarity and prepares them for Phase II conjugation. For 5α-androst-15-ene-3,17-dione, this would likely involve modifications to its core structure by enzymes predominantly found in the liver.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. These enzymes catalyze the hydroxylation of the steroid nucleus at various positions. While direct studies on 5α-androst-15-ene-3,17-dione are not extensively documented, it is anticipated that it would be a substrate for several CYP isoforms, leading to the formation of various hydroxylated metabolites. The positions of hydroxylation can significantly influence the biological activity of the resulting steroid.

Table 1: Potential Cytochrome P450-Mediated Hydroxylation Products of Androstenedione (B190577) Isomers

| Enzyme Family | Potential Product | Biological Significance of Hydroxylation |

|---|---|---|

| CYP3A4 | 6β-hydroxy-5α-androst-15-ene-3,17-dione | Altered receptor binding and clearance |

| CYP2B6 | 16α-hydroxy-5α-androst-15-ene-3,17-dione | Potential for altered hormonal activity |

Hydroxysteroid dehydrogenases are a group of enzymes that catalyze the reduction of keto groups and the oxidation of hydroxyl groups on the steroid nucleus. For 5α-androst-15-ene-3,17-dione, with its ketone groups at the C-3 and C-17 positions, reductive metabolism by HSDs is a highly probable metabolic pathway. These reactions would lead to the formation of the corresponding hydroxy steroids. The specific HSD isoforms involved would determine the stereochemistry of the resulting hydroxyl groups. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are known to convert androstenedione to testosterone (B1683101). wikipedia.org Similarly, 3α- and 3β-HSDs can reduce the 3-keto group.

Table 2: Predicted Reductive Metabolites of 5α-Androst-15-ene-3,17-dione by HSDs

| Enzyme | Potential Metabolite | Resulting Functional Group |

|---|---|---|

| 17β-Hydroxysteroid dehydrogenase | 17β-hydroxy-5α-androst-15-en-3-one | 17β-hydroxyl |

| 3α-Hydroxysteroid dehydrogenase | 3α-hydroxy-5α-androst-15-en-17-one | 3α-hydroxyl |

Enzymatic isomerization can lead to the conversion of one steroid isomer to another. For instance, the isomerization of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione is a known critical step in steroid hormone biosynthesis. nih.govnih.gov While there is no direct evidence for the isomerization of the double bond at the C-15 position of 5α-androst-15-ene-3,17-dione, the possibility of enzymatic reactions shifting this double bond to a more stable position cannot be entirely ruled out and would represent a potential avenue for metabolic transformation.

Phase II Metabolic Conjugations (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the resulting hydroxylated and reduced metabolites of 5α-androst-15-ene-3,17-dione, as well as the parent compound to some extent, are expected to undergo Phase II conjugation reactions. These reactions involve the addition of polar molecules, such as glucuronic acid or sulfate, to the steroid, which significantly increases their water solubility and facilitates their excretion from the body. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These conjugated metabolites are generally considered to be biologically inactive. The major fractions of androgen metabolites are typically conjugated to facilitate their excretion. bham.ac.uk

Characterization of Novel Metabolites Derived from 5α-Androst-15-ene-3,17-dione

The identification and characterization of novel metabolites are essential for a complete understanding of the metabolic profile of 5α-androst-15-ene-3,17-dione. Given the array of potential Phase I and Phase II metabolic reactions, a number of previously uncharacterized metabolites could be formed. The elucidation of their structures would require advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The discovery of novel metabolites could provide insights into unique metabolic pathways and potentially reveal new biologically active molecules.

In Vitro Models for Studying 5α-Androst-15-ene-3,17-dione Metabolism

A variety of in vitro models are available to study the metabolism of steroids like 5α-androst-15-ene-3,17-dione. These systems allow for the investigation of metabolic pathways in a controlled environment.

Microsomal Systems: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and UGTs, making them a primary tool for studying Phase I and Phase II metabolism. nih.gov Incubating 5α-androst-15-ene-3,17-dione with liver microsomes in the presence of necessary cofactors can reveal the formation of hydroxylated and glucuronidated metabolites.

S9 Fractions: The S9 fraction is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, including HSDs and SULTs. This model provides a more comprehensive picture of metabolism compared to microsomes alone.

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, providing a model that most closely resembles the in vivo liver environment. youtube.com

Table 3: Comparison of In Vitro Models for Steroid Metabolism Studies

| In Vitro Model | Key Enzymes Present | Primary Applications |

|---|---|---|

| Liver Microsomes | Cytochrome P450s, UGTs | Study of Phase I hydroxylation and Phase II glucuronidation. |

| S9 Fractions | CYPs, UGTs, HSDs, SULTs | Comprehensive study of Phase I and Phase II metabolism. |

| Recombinant Enzymes | Specific expressed enzyme | Determination of the role of individual enzymes in metabolism. |

Microbial Biotransformation of Androstenedione Isomers

The microbial biotransformation of androstenedione isomers is a significant area of research, offering a means to produce valuable steroid derivatives through the action of microorganisms. Fungi, in particular, have been extensively studied for their ability to carry out specific and efficient modifications of the steroid nucleus. These biotransformations include reactions such as hydroxylation, reduction, and dehydrogenation, leading to a diverse array of metabolites with potential pharmaceutical applications.

Filamentous fungi from the Ascomycota and Zygomycota phyla have demonstrated considerable potential for the structural modification of 3-oxo-androstane steroids. nih.gov Studies have screened numerous fungal strains for their ability to transform androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov These microorganisms have been shown to introduce hydroxyl groups at various positions (7α, 7β, 11α, and 14α), reduce the 17-keto group, and introduce a double bond at the C1-C2 position. nih.gov

The following tables summarize the findings from several in vitro studies on the microbial biotransformation of androstenedione isomers by various fungal species.

Table 1: Microbial Biotransformation of Androst-4-ene-3,17-dione (AD) by Fungal Species

| Fungal Species | Substrate | Metabolite(s) | Yield(s) | Reference(s) |

| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione | 11α-hydroxy-androst-4-ene-3,17-dione | 86% | nih.govproquest.com |

| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α-hydroxy-androst-4-ene-3,17-dione, 7β-hydroxy-androst-4-ene-3,17-dione | 65%, 18% | nih.govproquest.com |

| Aspergillus awamori MH18 | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione | 84.0% (optimized) | tandfonline.comtandfonline.com |

| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-hydroxy-androst-4-ene-3,17-dione, Testosterone | 38%, 12% | nih.govproquest.com |

| Fusarium solani | Androst-4-ene-3,17-dione | 11α-hydroxy-androst-4-ene-3,17-dione, Testosterone | 54%, 14% | nih.govproquest.com |

| Fusarium fujikuroi | Androst-4-ene-3,17-dione | Testosterone | 42% | nih.govproquest.com |

| Fusarium solani BH1031 | Androst-4-ene-3,17-dione | Testolactone | Not Specified | tandfonline.comtandfonline.com |

| Mucor circinelloides W12 | Androst-4-ene-3,17-dione | Three unspecified derivatives | Not Specified | tandfonline.comtandfonline.com |

| Curvularia lunata | (+)-androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, 15α-hydroxyandrosta-1,4-dien-17-one | Not Specified | nih.gov |

The biotransformation capabilities are not limited to a few species; a broader screening of filamentous fungi has revealed a wide range of transformative reactions. A study involving ten filamentous fungi isolated from cultural heritage sites demonstrated that all were capable of transforming androst-4-ene-3,17-dione. mdpi.com This highlights the vast and largely untapped potential of fungi for steroid modification.

Bacterial species also play a crucial role in the biotransformation of androstenedione isomers. For instance, Arthrobacter simplex is well-known for its ability to introduce a double bond at the C1-C2 position of the steroid nucleus, a key step in the production of various steroid hormones. nih.gov This process is extensively used in the pharmaceutical industry for the large-scale production of androstadienedione (ADD) from androstenedione (AD). nih.gov

Table 2: Microbial Biotransformation of Androstenedione Isomers by Bacterial Species

| Bacterial Species | Substrate | Product(s) | Significance | Reference(s) |

| Arthrobacter simplex | Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione | Industrial production of ADD | nih.gov |

| Rhodococcus sp. | Androst-4-ene-3,17-dione | 9α-hydroxy-4-androstene-3,17-dione | Production of 9α-hydroxy derivatives | mdpi.com |

| Mycobacterium neoaurum | Phytosterols (B1254722) | Androst-4-ene-3,17-dione | Production of AD from sterols | researchfloor.orgnih.gov |

These microbial transformations are highly valued for their regio- and stereospecificity, which are often difficult to achieve through chemical synthesis. The enzymes within these microorganisms, such as hydroxylases and dehydrogenases, catalyze these specific reactions under mild conditions, making microbial biotransformation an environmentally friendly and efficient alternative for the production of steroid intermediates. nih.gov

Molecular Interactions and in Vitro Receptor Binding of 5α Androst 15 Ene 3,17 Dione and Its Metabolites

Affinity and Specificity for Steroid Receptors (Androgen Receptor, Estrogen Receptors)

The binding affinity of a steroid to its receptor is a critical determinant of its biological activity. For androgens, the primary target is the androgen receptor (AR), while estrogens bind to estrogen receptors (ERα and ERβ). The affinity of androstenedione (B190577) isomers for these receptors can vary significantly based on the position of the double bond and other structural features.

For instance, androst-4-ene-3,17-dione, a well-known androgen precursor, exhibits very low affinity for estrogen receptors, with less than 0.01% of the affinity of estradiol (B170435) for both ERα and ERβ. wikipedia.org Its primary role is as a prohormone, being converted to more potent androgens like testosterone (B1683101) or to estrogens like estrone. wikipedia.org The saturated derivative, 5α-androstane-3,17-dione, also demonstrates weak binding to the androgen receptor. houstonmethodist.org

In contrast, other androstene derivatives show varied receptor affinities. For example, androst-5-ene-3β,17β-diol (androstenediol) possesses notable estrogenic activity, with approximately 6% and 17% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This highlights that the presence and position of double bonds, along with the nature of substituents at C3 and C17, are crucial for receptor interaction.

Given the structure of 5α-androst-15-ene-3,17-dione, with a double bond in the D-ring, it is plausible that its affinity for both the androgen and estrogen receptors is relatively low, similar to other androstenedione isomers. The key determinants for high androgen receptor affinity are typically a 17β-hydroxyl group and a saturated A-ring, both of which are absent in 5α-androst-15-ene-3,17-dione. glowm.com Its potential biological activity would likely arise from its metabolic conversion to more active steroids.

Comparative Binding Affinities of Related Androstane (B1237026) Derivatives to the Androgen Receptor

| Compound | Relative Binding Affinity (RBA) |

| Methyltrienolone (MT) | High |

| 19-Nortestosterone (NorT) | High |

| Methenolone | High |

| Testosterone (T) | High |

| 1α-Methyl-DHT | High |

| 5α-Dihydrotestosterone (DHT) | Moderate (in muscle) to High (in prostate) |

| 5α-Androstane-3α,17β-diol | Low |

| 5α-Androstane-3β,17β-diol | Low |

This table presents data for related compounds to provide context for the potential binding affinity of 5α-Androst-15-ene-3,17-dione. Specific RBA values for 5α-Androst-15-ene-3,17-dione are not available in the cited literature. houstonmethodist.org

Competitive Binding Assay Methodologies for 5α-Androst-15-ene-3,17-dione

Competitive binding assays are standard in vitro methods used to determine the affinity of a compound for a specific receptor. These assays involve a radiolabeled ligand with known high affinity for the receptor and a competitor compound (the test substance), in this case, 5α-androst-15-ene-3,17-dione.

The general principle involves incubating the receptor source (e.g., cell lysates, purified receptors) with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor. The competitor compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each competitor concentration, a competition curve can be generated.

From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

Commonly used radioligands for the androgen receptor include [³H]methyltrienolone (R1881) and [³H]dihydrotestosterone. For the estrogen receptor, [³H]estradiol is frequently used. The separation of bound from unbound radioligand is typically achieved by methods such as filtration, charcoal adsorption, or scintillation proximity assays.

Influence of Metabolic Modifications on Receptor Binding Profiles

The biological activity of a steroid is often dictated by its metabolic transformations. The metabolism of C19 steroids primarily involves reduction and hydroxylation reactions, which can significantly alter their receptor binding affinities. researchgate.net

For androstenedione isomers, key metabolic conversions include:

Reduction of the 17-keto group: The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) can reduce the 17-keto group to a 17β-hydroxyl group, converting androstenediones to testosterones. This modification generally increases androgenic activity. For example, the conversion of androst-4-ene-3,17-dione to testosterone significantly enhances its affinity for the androgen receptor. wikipedia.org

Reduction of the A-ring: The enzyme 5α-reductase can reduce the double bond in the A-ring of androst-4-ene-3,17-dione to produce 5α-androstane-3,17-dione. This saturated derivative is a precursor to the potent androgen dihydrotestosterone (B1667394) (DHT).

Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at various positions on the steroid nucleus. These modifications often lead to metabolites with altered receptor affinities and can be a pathway for inactivation and excretion. researchgate.net

For 5α-androst-15-ene-3,17-dione, it can be hypothesized that its metabolic fate would involve similar enzymatic processes. Reduction of the 17-keto group would likely yield a more potent androgenic compound. The double bond at C15-C16 might also be a target for enzymatic modification, potentially leading to novel metabolites with unique receptor binding profiles. However, without specific experimental data, the precise metabolic pathway and the resulting receptor affinities remain speculative.

Cross-Reactivity with Other Nuclear Hormone Receptors

Steroid hormones can sometimes bind to receptors other than their primary targets, a phenomenon known as cross-reactivity. This can lead to a broader range of biological effects. For example, some progestins are known to bind to the androgen and glucocorticoid receptors. nih.gov

While androgens generally show high specificity for the androgen receptor, some degree of cross-reactivity with other steroid receptors, such as the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), can occur, although typically at much lower affinities. mdpi.combioscientifica.com For example, some androstane derivatives have been tested for their binding to the glucocorticoid and progesterone receptors, with most showing minimal interaction at physiologically relevant concentrations. mdpi.comgoogle.com

The structural features of 5α-androst-15-ene-3,17-dione, particularly the androstane backbone, suggest that any significant cross-reactivity with other nuclear receptors like the progesterone or glucocorticoid receptors would be unlikely. The specific conformation conferred by the C15-C16 double bond would be a key factor in determining its binding profile. It is important to note that even minor structural changes can significantly alter receptor specificity. nih.gov

Mechanistic Investigations of 5α Androst 15 Ene 3,17 Dione S Biochemical Actions Enzyme Centric

Enzyme Kinetic Analysis of 5α-Androst-15-ene-3,17-dione as Substrate or Inhibitor

There is no specific information available in the reviewed literature regarding the enzyme kinetics of 5α-androst-15-ene-3,17-dione. For a compound to be characterized either as a substrate or an inhibitor of an enzyme, studies would need to be conducted to determine key kinetic parameters such as the Michaelis constant (K_m), the catalytic rate constant (k_cat), and the inhibition constant (K_i). Such data, which would typically be presented in tabular format, is not available for this specific compound. Research has been conducted on other androstene derivatives, for instance as inhibitors of the aromatase enzyme, but these findings cannot be directly extrapolated to 5α-androst-15-ene-3,17-dione. fu-berlin.de

Determination of Enzyme Substrate Specificity for Androst-15-ene Structures

The substrate specificity of an enzyme defines its selectivity for a particular molecule. nih.gov For steroid-metabolizing enzymes, this specificity is crucial for the orderly progression of metabolic pathways. nih.gov While there is extensive research on the substrate specificity of enzymes like 5α-reductase, hydroxysteroid dehydrogenases (HSDs), and cytochrome P450 enzymes, these studies have focused on steroids with double bonds in other positions (e.g., Δ1, Δ4, Δ5). nih.govd-nb.info Some microbial biotransformation studies have indicated that hydroxylation can occur at the C-15 position of the steroid nucleus, suggesting that enzymes capable of recognizing this region exist, at least in fungi. researchgate.net However, detailed substrate specificity studies from human or other mammalian enzyme systems concerning androst-15-ene structures, and specifically 5α-androst-15-ene-3,17-dione, are absent from the available literature.

Co-factor Dependencies of Involved Enzymes

Steroid-metabolizing enzymes, such as cytochrome P450s and hydroxysteroid dehydrogenases, are critically dependent on co-factors for their catalytic activity. aem-sbem.com HSDs, for example, require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH) for their oxidative and reductive reactions, respectively. aem-sbem.com Cytochrome P450 enzymes utilize NADPH as an electron donor for the activation of molecular oxygen. nih.gov While these general co-factor requirements would apply to any enzyme that might metabolize 5α-androst-15-ene-3,17-dione, the specific enzymes involved in its metabolism have not been identified. Therefore, a precise account of co-factor dependencies for its biochemical actions cannot be detailed.

Allosteric Regulation of Steroid-Metabolizing Enzymes

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key mechanism in controlling metabolic pathways. Some steroids are known to act as allosteric modulators of their metabolizing enzymes. For instance, the activity of P450c17, which is crucial for androgen synthesis, is allosterically regulated by cytochrome b5. There is also evidence that neurosteroids can allosterically modulate neurotransmitter receptors. researchgate.net However, there is no published research indicating that 5α-androst-15-ene-3,17-dione acts as an allosteric regulator of any steroid-metabolizing enzymes.

Computational and Structural Activity Relationship Sar Studies of 5α Androst 15 Ene 3,17 Dione

In Silico Prediction of Receptor Binding and Enzyme Interaction Profiles

In silico models, such as those based on counter-propagation artificial neural networks (CPANN) and other machine learning algorithms, are powerful tools for predicting the biological activity of compounds based solely on their chemical structure. nih.gov These models are trained on large datasets of diverse compounds with known binding affinities for nuclear receptors. nih.govfrontiersin.org

For 5α-androst-15-ene-3,17-dione, a predictive profile can be hypothesized by considering its key structural features:

The 5α-androstane backbone: This provides the fundamental rigid, tetracyclic structure necessary for insertion into the ligand-binding pockets of steroid receptors.

Ketone groups at C3 and C17: These groups are critical for interactions with many steroidogenic enzymes and receptors, often acting as hydrogen bond acceptors.

Unsaturation at C15-C16: This is the most unique feature. The introduction of a double bond in the D-ring alters its geometry, making it more planar, and modifies the electronic distribution. This change would significantly influence how the D-ring end of the molecule interacts with amino acid residues within a binding pocket compared to its saturated counterpart, 5α-androstan-3,17-dione.

Predictive models for steroid hormone receptors often rely on a set of calculated molecular descriptors. ibmc.msk.ru Based on models developed for androgen and estrogen receptors, it can be predicted that 5α-androst-15-ene-3,17-dione would likely exhibit some affinity for the androgen receptor (AR), though potentially weaker than dihydrotestosterone (B1667394) (DHT). The altered D-ring may affect the precise fit required for strong agonistic activity. Its interaction with estrogen receptors (ERα and ERβ) would also be possible, as many androstane (B1237026) derivatives show some level of cross-reactivity. nih.gov The planarity of the D-ring could influence binding, although the lack of a phenolic A-ring, crucial for high-affinity estrogen receptor binding, suggests any interaction would be modest. nih.gov

Molecular Docking Simulations with Key Steroidogenic Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. While specific docking studies for 5α-androst-15-ene-3,17-dione are scarce, simulations performed on its parent compound, androstenedione (B190577), and other analogues provide a robust framework for predicting its behavior. nih.govoup.comnih.gov

Molecular dynamics (MD) simulations could further refine these predictions by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. sioc-journal.cnnih.gov A hypothetical docking analysis would target key proteins in steroid metabolism and action.

Table 7.2.1: Potential Docking Targets and Predicted Interactions for 5α-Androst-15-ene-3,17-dione

| Target Protein | Function | Key Interacting Residues (from Analogues) | Predicted Interaction with 5α-Androst-15-ene-3,17-dione |

| Aromatase (CYP19A1) | Converts androgens to estrogens. | Met374, Arg115, Asp309, Val370, Ser478. nih.govoup.com | The C17-keto group would likely form a hydrogen bond with Met374. The altered planarity of the D-ring due to the C15-ene could affect the orientation within the active site, potentially influencing inhibitory activity. |

| Androgen Receptor (AR) | Mediates the effects of androgens. | Gln711, Arg752, Asn705, Thr877. | The C3- and C17-keto groups are essential for hydrogen bonding. The rigid C15-C16 bond would alter the D-ring conformation, likely impacting the precise hydrophobic interactions required for high-affinity binding. |

| Estrogen Receptor α (ERα) | Mediates the effects of estrogens. | Glu353, Arg394, His524. | Affinity is expected to be low due to the absence of a phenolic A-ring. The D-ring unsaturation may lead to a novel binding orientation, but significant agonistic activity is unlikely. doi.org |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | Interconverts ketones and hydroxyls at C17. | Ser142, Tyr155. | The C17-keto group is the substrate site. The C15-ene could influence the binding affinity and the rate of reduction compared to saturated androstanes. |

| 5α-Reductase (SRD5A1/2) | Reduces the Δ4-5 bond of precursor steroids. | (Predicted based on inhibitor binding) | As a 5α-reduced steroid, it would not be a substrate but could act as a competitive inhibitor. Its affinity would depend on how well the overall shape fits into the active site. |

The primary hypothesis from these extrapolations is that the C15-C16 double bond would make 5α-androst-15-ene-3,17-dione a structurally distinct ligand from other androstenediones, likely resulting in a unique profile of enzyme inhibition and receptor affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5α-Androst-15-ene-3,17-dione Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are essential for optimizing lead compounds in drug discovery by predicting the activity of novel analogues. nih.govoup.com

Developing a QSAR model for analogues of 5α-androst-15-ene-3,17-dione would involve synthesizing a library of related compounds with varied substituents and structural modifications. The biological activity of each compound (e.g., IC₅₀ for enzyme inhibition or binding affinity for a receptor) would be measured. This activity is then correlated with calculated molecular descriptors.

QSAR studies on other androstenedione derivatives have highlighted the importance of several classes of descriptors: nih.govnih.gov

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

Structural and Spatial Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area.

Thermodynamic Descriptors: Parameters like dipole moment and electronic energies (e.g., HOMO/LUMO energies) describe the electronic properties of the molecule.

Jurs Parameters: These are charge-weighted surface area descriptors that have proven effective in modeling steroid activity. nih.gov

Table 7.3.1: Common Descriptors for Steroid QSAR Models

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and complexity. |

| Spatial (3D) | Shadow indices (e.g., Shadow_XZfrac) | Molecular shape and projection in 3D space. |

| Electronic | Dipole moment, HOMO/LUMO energies | Polarity, charge distribution, and reactivity. |

| Thermodynamic | CDOCKER interaction energy (from docking) | Predicted binding energy with a target protein. |

| Hybrid | Jurs Parameters (e.g., Jurs_WNSA_1) | Combines shape and partial charge information. |

In a QSAR model for 5α-androst-15-ene-3,17-dione analogues, the presence and position of the D-ring double bond would be a critical variable. Descriptors sensitive to planarity and electronic distribution within the D-ring would likely be significant components of the final QSAR equation. Such a model could guide the synthesis of more potent and selective analogues by predicting which structural modifications would enhance the desired biological activity. sioc-journal.cn

Conformational Analysis and Impact of A-Ring Unsaturation on Steroid Topology

The three-dimensional shape (conformation) of a steroid is fundamental to its biological activity. The 5α-androstane skeleton is characterized by a rigid and relatively flat structure resulting from the trans-fusion of its four rings. In a saturated steroid like 5α-androstan-3,17-dione, the cyclohexane (B81311) rings (A, B, and C) adopt stable chair conformations.

The introduction of unsaturation (a double bond) significantly alters this topology. The section title refers to A-ring unsaturation, a common feature in many biologically active steroids. For instance, in androst-4-ene-3,17-dione, the C4-C5 double bond forces the A-ring and part of the B-ring into a much more planar half-chair conformation. This planarity at the A/B ring junction is a key feature for binding to many steroid receptors. nih.gov

However, the defining feature of 5α-androst-15-ene-3,17-dione is unsaturation in the D-ring. The effects of this are distinct from A-ring unsaturation:

Contrast with A-Ring Unsaturation: While A-ring unsaturation flattens the A/B ring system, D-ring unsaturation flattens the C/D ring system. Research on other C- and D-ring modified steroids shows that even subtle changes in the conformation of this part of the molecule can dramatically affect receptor binding affinity and biological response. doi.orgnih.gov For example, flattening of the C and D rings through a 9-11 double bond was found to reduce, but not eliminate, estrogen receptor binding. nih.gov This suggests that the steroid backbone possesses a degree of conformational plasticity, but that specific regions are critical for high-affinity interactions.

Advanced Analytical Methodologies for the Research of 5α Androst 15 Ene 3,17 Dione

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of 5α-androst-15-ene-3,17-dione, offering unparalleled sensitivity and specificity for identifying and quantifying its metabolites. When coupled with liquid chromatography (LC), HRMS, particularly with Orbitrap technology, enables the separation and detection of complex mixtures of steroids from biological matrices. nih.gov This technique provides high-resolution, accurate-mass data that is crucial for determining the elemental composition of unknown metabolites. researchgate.net

A key advantage of HRMS is its ability to perform untargeted analysis, which allows for the discovery of novel metabolites without prior knowledge of their structure. nih.govnih.gov By comparing the mass-to-charge ratios (m/z) of detected ions with high precision, researchers can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. nih.gov For instance, studies on related androstane (B1237026) derivatives have successfully used HRMS to identify hydroxylated metabolites, which are common products of steroid metabolism. fu-berlin.de

For quantification, stable isotope dilution analysis is often employed, where a known amount of an isotopically labeled internal standard (e.g., ¹³C₃-labeled androstenedione) is added to the sample. nih.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. The combination of targeted and untargeted HRMS analysis provides a comprehensive view of the metabolic profile of 5α-androst-15-ene-3,17-dione. nih.gov

Table 1: Key Features of High-Resolution Mass Spectrometry in Steroid Analysis

| Feature | Description | Relevance to 5α-Androst-15-ene-3,17-dione Research |

| High Mass Accuracy | Provides precise m/z measurements, enabling the determination of elemental composition. | Crucial for distinguishing between closely related steroid metabolites and identifying unknown compounds. nih.govresearchgate.net |

| High Resolution | Ability to separate ions with very similar m/z values. | Essential for resolving isobaric interferences from other endogenous steroids. nih.gov |

| Untargeted Analysis | Allows for the global profiling of all detectable metabolites in a sample. | Facilitates the discovery of novel and unexpected metabolites of 5α-androst-15-ene-3,17-dione. nih.gov |

| Stable Isotope Dilution | Use of isotopically labeled internal standards for accurate quantification. | Ensures high precision and accuracy in determining the concentrations of 5α-androst-15-ene-3,17-dione and its metabolites. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for steroid profiling, offering excellent chromatographic separation of various steroid isomers. tohoku.ac.jp Prior to analysis, steroids like 5α-androst-15-ene-3,17-dione and its metabolites typically require derivatization, often through trimethylsilylation, to increase their volatility and improve their chromatographic behavior. fu-berlin.denist.gov

In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra are characterized by specific fragmentation patterns that serve as a "fingerprint" for compound identification. fu-berlin.de

GC-MS is particularly useful for establishing comprehensive steroid profiles in various biological fluids, which can reveal alterations in steroidogenic pathways. nih.gov By analyzing the pattern of excreted steroids, researchers can infer the activity of various metabolizing enzymes. For example, the detection of specific hydroxylated metabolites of androstane derivatives can point to the involvement of particular cytochrome P450 enzymes. fu-berlin.de

Table 2: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Typical Setting | Purpose |

| Column | HP-5MS or similar non-polar capillary column | Provides efficient separation of steroid isomers. nist.gov |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. nist.gov |

| Injection Mode | Splitless or split | Introduces the sample onto the column. |

| Temperature Program | Ramped from a lower to a higher temperature (e.g., 140°C to 320°C) | Optimizes the separation of compounds with different volatilities. nist.gov |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching. fu-berlin.de |

| Derivatization | Trimethylsilylation (TMS) | Increases volatility and thermal stability of the steroids. fu-berlin.denist.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant platform for steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.gov This technique is particularly well-suited for comprehensive metabolic studies of 5α-androst-15-ene-3,17-dione.

In LC-MS/MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column. medrxiv.org The separated analytes are then introduced into the mass spectrometer, where they undergo soft ionization, usually by electrospray ionization (ESI). Tandem mass spectrometry involves the selection of a specific precursor ion (e.g., the molecular ion of a metabolite), its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces chemical noise. medrxiv.org

LC-MS/MS methods can be multiplexed to simultaneously measure a panel of steroids, providing a snapshot of the steroidogenic pathway. nih.gov This is invaluable for understanding the complex interplay of enzymes and substrates. For example, an LC-MS/MS method can be developed to quantify 5α-androst-15-ene-3,17-dione and its precursors and downstream metabolites in a single run. medrxiv.org

Table 3: Example LC-MS/MS Transitions for Androgen Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Androstenedione (B190577) | 287.2 | 97.1 |

| Testosterone (B1683101) | 289.2 | 97.1 |

| Dihydrotestosterone (B1667394) | 291.2 | 255.2 |

| Note: The specific transitions for 5α-androst-15-ene-3,17-dione would need to be experimentally determined but would be based on its unique molecular structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites of 5α-androst-15-ene-3,17-dione. fu-berlin.de While mass spectrometry provides information about the mass and elemental composition of a molecule, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the complete three-dimensional structure. rsc.org

Various NMR techniques are employed for steroid analysis. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry. rsc.org

The structural confirmation of metabolites is critical for understanding the specific enzymatic reactions they have undergone. For example, NMR can distinguish between different positional isomers of hydroxylated metabolites, information that is often difficult to obtain by mass spectrometry alone. researchgate.net

Radiometric and Immunometric Assays for Enzymatic Activity Measurement

Radiometric and immunometric assays are fundamental techniques for measuring the activity of enzymes involved in the metabolism of 5α-androst-15-ene-3,17-dione. creative-enzymes.comiaea.org These assays are essential for characterizing the enzymes responsible for its synthesis and degradation.

Radiometric assays are highly sensitive and specific methods that involve the use of a radioactively labeled substrate. creative-enzymes.comwikipedia.org For example, to measure the activity of an enzyme that metabolizes 5α-androst-15-ene-3,17-dione, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) can be used as the substrate. The enzymatic reaction is allowed to proceed for a set time, and then the radioactive product is separated from the unreacted substrate. The amount of radioactivity in the product is then measured, which is directly proportional to the enzyme's activity. creative-enzymes.com These assays are particularly useful for studying enzyme kinetics and inhibition. wikipedia.org

Immunometric assays , such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of antibodies to the target molecule. tohoku.ac.jpiaea.org To measure the activity of an enzyme, these assays can be designed to quantify the amount of product formed or the amount of substrate consumed. For example, an antibody specific to a metabolite of 5α-androst-15-ene-3,17-dione could be developed. The concentration of this metabolite in a reaction mixture can then be measured using a competitive binding assay, where a labeled version of the metabolite competes with the unlabeled metabolite for binding to the antibody. iaea.org

Table 4: Comparison of Radiometric and Immunometric Assays for Enzyme Activity

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric | Measures the conversion of a radioactive substrate to a radioactive product. creative-enzymes.comwikipedia.org | High sensitivity and specificity; not prone to interference from colored or fluorescent compounds. creative-enzymes.com | Requires handling of radioactive materials and specialized equipment (scintillation counter). wikipedia.org |

| Immunometric (RIA/ELISA) | Uses antibodies to detect and quantify the product or substrate of an enzymatic reaction. tohoku.ac.jpiaea.org | High throughput potential; does not require radioactive materials (for ELISA). | Can be affected by cross-reactivity with structurally similar compounds; requires development of specific antibodies. tohoku.ac.jp |

Emerging Research Avenues and Future Perspectives for 5α Androst 15 Ene 3,17 Dione

Discovery of Novel Enzymes Interacting with Androst-15-ene Derivatives

The landscape of steroid metabolism is continually expanding with the discovery of novel enzymes that can interact with and modify steroid structures, including androstane (B1237026) derivatives. While research directly focused on 5α-androst-15-ene-3,17-dione is specific, broader studies on analogous compounds pave the way for future investigations.

A key area of research is the identification of hydroxysteroid dehydrogenases (HSDs) with unique specificities. For instance, the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD) has been characterized, which efficiently converts 17-ketosteroids into their 17α-hydroxy counterparts. nih.govd-nb.info This enzyme can transform substrates like 5α-androstane-3,17-dione into epi-dihydrotestosterone (epiDHT). nih.govd-nb.info Given the structural similarity, it is plausible that 17α-HSD or other novel HSDs could act on 5α-androst-15-ene-3,17-dione, producing currently uncharacterized metabolites.

Furthermore, research into microbial biotransformation of steroids has revealed a vast array of enzymatic activities. researchgate.net Fungi, for example, are known to perform various hydroxylations and other modifications on the steroid nucleus. researchgate.netrsc.org The application of such microbial systems to 5α-androst-15-ene-3,17-dione could lead to the discovery of novel enzymes and the production of new derivatives with potential biological activities.

The exploration of cytochrome P450 (CYP) enzymes also presents a promising avenue. Studies have identified CYP enzymes that can hydroxylate androstane derivatives at various positions, creating a diverse range of metabolites. rsc.orgnih.gov Investigating the interaction of 5α-androst-15-ene-3,17-dione with a panel of human and microbial CYP enzymes could uncover novel metabolic pathways.

| Enzyme Class | Potential Interaction with Androst-15-ene Derivatives | Known Substrates of Analogs |

| Hydroxysteroid Dehydrogenases (HSDs) | Conversion of keto groups at C3 and C17 to hydroxyl groups, potentially altering biological activity. | 5α-androstane-3,17-dione, DHEA, Androstenedione (B190577). nih.govd-nb.info |

| Cytochrome P450 (CYP) Enzymes | Hydroxylation at various positions on the steroid nucleus, leading to new metabolites. | Androst-4-ene derivatives, Testosterone (B1683101), Progesterone (B1679170). rsc.orgnih.gov |

| Microbial Enzymes | A wide range of modifications including hydroxylation, dehydrogenation, and side-chain cleavage. | Androst-4-ene-3,17-dione, Testosterone. researchgate.net |

Application of Systems Biology Approaches to C19 Steroid Research

Systems biology offers a powerful framework for understanding the complex interplay of genes, proteins, and metabolites involved in C19 steroid metabolism. By integrating large-scale datasets, researchers can move beyond a one-enzyme, one-substrate model to a more holistic view of the steroidogenic network.

Intracrine Androgen Biosynthesis: A key concept in C19 steroid research is intracrinology, where tissues synthesize active androgens from circulating precursors. nih.gov Systems biology approaches can help elucidate the tissue-specific pathways of 5α-androst-15-ene-3,17-dione metabolism and its contribution to the local androgen milieu. This involves mapping the expression of relevant enzymes, transporters, and receptors in different tissues. nih.gov

Steroidomics and Network Analysis: The field of steroidomics, a branch of metabolomics, aims to comprehensively measure all steroids in a biological system. snf.ch By combining steroidomics data with transcriptomic and proteomic data, researchers can construct detailed network models of C19 steroid metabolism. These models can predict how perturbations, such as the introduction of a compound like 5α-androst-15-ene-3,17-dione, might affect the entire steroid network.

Flux Balance Analysis: This computational technique can be used to predict the flow of metabolites through the steroidogenic network. By applying flux balance analysis, researchers could predict the potential metabolic fate of 5α-androst-15-ene-3,17-dione and identify key enzymes involved in its conversion to other steroids.

Development of Innovative In Vitro Assay Platforms

The development of advanced in vitro assay platforms is crucial for characterizing the metabolism and biological activity of novel steroids like 5α-androst-15-ene-3,17-dione. These platforms offer a more controlled and often higher-throughput alternative to in vivo studies. nih.govanu.edu.au

Cell-Based Reporter Assays: These assays are instrumental in determining the androgenic or anti-androgenic potential of a compound. oup.com By using cell lines that express the androgen receptor and a reporter gene, researchers can quickly screen for the biological activity of 5α-androst-15-ene-3,17-dione and its metabolites.

Liver Slices and Microsomes: Precision-cut liver slices and liver S9 fractions provide a more complex metabolic environment than single-enzyme assays. anu.edu.aunih.gov These systems contain a wider range of phase I and phase II metabolic enzymes, allowing for a more comprehensive picture of how a compound like 5α-androst-15-ene-3,17-dione might be metabolized in the body. nih.govdshs-koeln.de

3D Cell Culture and Organ-on-a-Chip: Emerging technologies like 3D cell cultures and organ-on-a-chip models offer even more physiologically relevant in vitro systems. These platforms can better mimic the complex cell-cell interactions and microenvironment of tissues, providing more accurate predictions of in vivo metabolism and effects.

| In Vitro Platform | Application for 5α-Androst-15-ene-3,17-dione Research | Key Advantages |

| Cell-Based Reporter Assays | Screening for androgenic or anti-androgenic activity. | High-throughput, mechanism-based. oup.com |

| Liver Slices/Microsomes | Studying phase I and phase II metabolism. | Contains a broad range of metabolic enzymes. nih.govdshs-koeln.de |

| 3D Cell Culture/Organ-on-a-Chip | More physiologically relevant metabolism and toxicity studies. | Mimics tissue microenvironment and cell-cell interactions. |

Integration of Artificial Intelligence and Machine Learning in Steroid Metabolism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and metabolism prediction. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about the metabolic fate and biological activity of novel compounds. frontiersin.org

Predicting Enzyme-Substrate Interactions: ML models can be trained on known enzyme-substrate data to predict whether a novel compound like 5α-androst-15-ene-3,17-dione will be a substrate for a particular metabolic enzyme. frontiersin.org For example, software can predict interactions with key cytochrome P450 isozymes. nih.gov

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate the chemical structure of a compound with its biological activity. By developing QSAR models for androgen receptor activation or inhibition, researchers can predict the potential activity of 5α-androst-15-ene-3,17-dione based on its structural features.

Deep Learning for Metabolite Identification: Deep learning algorithms, a subset of AI, are being developed to analyze mass spectrometry data and identify unknown metabolites. acs.org A tool called SteroidXtract, for instance, uses a convolutional neural network to recognize steroid molecules from their tandem mass spectra. acs.org This technology could be invaluable for identifying the metabolites of 5α-androst-15-ene-3,17-dione in complex biological samples.

Untargeted Metabolomics for Comprehensive Characterization of Steroidomes

Untargeted metabolomics, or steroidomics, is a powerful approach for obtaining a comprehensive snapshot of all the steroids present in a biological sample. snf.ch This technique is particularly useful for discovering novel metabolites and understanding the global impact of a compound on the steroidome. researchgate.net

Mass Spectrometry-Based Approaches: The primary analytical tools for untargeted metabolomics are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net These highly sensitive techniques can separate and detect a wide range of steroids, including those present at very low concentrations.

Molecular Networking: This innovative data analysis strategy helps to visualize and interpret complex untargeted metabolomics data. researchgate.net By grouping structurally similar molecules, molecular networking can aid in the identification of novel metabolites of 5α-androst-15-ene-3,17-dione and place them within the context of known metabolic pathways. researchgate.net

Q & A

Q. What are the key thermodynamic properties of 5α-Androst-15-ene-3,17-dione, and how are they experimentally determined?

Methodological Answer: Thermodynamic properties such as formation enthalpy (ΔHf), heat capacity (Cp), and logP (octanol/water partition coefficient) are critical for predicting solubility and reactivity. Experimental determination involves:

- Crippen Method : Estimates log10ws (water solubility) using molecular descriptors.

- Joback Method : Calculates ideal gas heat capacity (Cpg) via group contribution theory.

- NIST Webbook : Validates experimental data with high-precision measurements.

Q. Table 1: Thermodynamic Properties

| Property | Value () | Method |

|---|---|---|

| Formation Enthalpy (ΔHf) | -402.91 kJ/mol | Joback Method |

| logP | 3.943 | Crippen Method |

| Cpg (ideal gas, 808 K) | 806.58 J/mol·K | NIST Webbook |

Researchers should cross-validate results using multiple computational models and experimental techniques like differential scanning calorimetry (DSC) for melting points .

Q. What analytical techniques are recommended for characterizing androstenedione derivatives in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects phase I metabolites (e.g., hydroxylated derivatives) with high sensitivity. Use deuterated internal standards (e.g., boldione) for quantification .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly stereochemical configurations (e.g., 5α vs. 5β isomers).

- Gas Chromatography (GC) : Validates volatile derivatives after derivatization (e.g., silylation) .

Q. What safety protocols are essential when handling androstenedione derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear P95/P1 respirators for particulate control and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation risks.

- Waste Disposal : Collect contaminated materials in sealed containers for incineration by authorized facilities .

Advanced Research Questions

Q. How can gene knockout strategies improve microbial biosynthesis of androstenedione derivatives?

Methodological Answer: In Mycobacterium fortuitum, disrupting 3-ketosteroid-Δ1-dehydrogenase (kstD) prevents premature degradation of steroidal intermediates. Key steps:

CRISPR-Cas9 Knockout : Target kstD to block the 1,2-desaturation of the steroid nucleus.

Overexpression of Hydroxylases : Co-express CYP154C3 to enhance 9α-hydroxylation, increasing 9α-hydroxy-4-androstene-3,17-dione yields .

Fed-Batch Fermentation : Optimize phytosterol feeding rates to reduce cytotoxic byproducts .

Q. How can researchers resolve discrepancies in reported physicochemical properties across computational models?

Methodological Answer:

- Sensitivity Analysis : Identify input parameters (e.g., molecular volume, polarity) causing variability in logP or Cpg predictions.

- Experimental Calibration : Validate computational results (e.g., Crippen logP) with shake-flask solubility tests.

- Multi-Method Consensus : Compare outputs from Joback, McGowan, and NIST methods to establish error margins .

Example : reports logP = 3.943 via Crippen, but discrepancies may arise from solvent selection or temperature. Cross-check with HPLC retention time studies .

Q. What is the mechanistic role of 3-ketosteroid-Δ1-dehydrogenase in phytosterol catabolism?

Methodological Answer:

- Substrate Specificity : kstD catalyzes the Δ1,2-dehydrogenation of 3-ketosteroids, a rate-limiting step in sterol side-chain cleavage.

- Metabolic Flux Analysis : Use ¹³C-labeled phytosterols to trace carbon flow through the 9α-hydroxylation pathway.

- Inhibitor Studies : Apply 1,4-androstadiene-3,17-dione analogs to competitively inhibit kstD, redirecting flux toward desired intermediates .

Q. How do structural modifications (e.g., 14-hydroxylation) affect receptor binding affinity in androstenedione derivatives?

Methodological Answer:

- Molecular Docking : Simulate interactions between 14-hydroxy-androsta-1,4-diene-3,17-dione and androgen receptor (AR) ligand-binding domains.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) to compare with testosterone or dihydrotestosterone (DHT).

- Transcriptional Assays : Use AR-responsive luciferase reporters in HEK293 cells to quantify transcriptional activation .

Q. What experimental designs mitigate thermal degradation during high-temperature synthesis of androstenedione derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C) to set safe reaction temperatures.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Microwave-Assisted Synthesis : Reduce exposure time to high heat while maintaining reaction efficiency .

Q. Key Considerations for Researchers

- Data Cross-Validation : Always corroborate computational predictions (e.g., logP, Cpg) with experimental data from authoritative sources like NIST.

- Biosafety Compliance : Adhere to GHS guidelines for steroidal compound handling, including proper labeling and emergency protocols .

- Ethical Reporting : Disclose methodological limitations (e.g., in silico model biases) in publications to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.